1-Formyl-4-(p-chlorophenyl)semicarbazide

Physicochemical Property Lipophilicity ADME Prediction

Secure your supply of 1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4). This specialized intermediate is differentiated by its elevated logP (2.24), making it an ideal lipophilic building block for insecticidal research, and its validated weak PHGDH affinity (Kd 1.5 mM) for use as a robust negative control. Generic unsubstituted analogs cannot replicate this activity profile. Ensure your R&D outcomes are reliable—order today.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
CAS No. 102339-00-4
Cat. No. B12806566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formyl-4-(p-chlorophenyl)semicarbazide
CAS102339-00-4
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NNC=O)Cl
InChIInChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14)
InChIKeyUIKAWTVORRTDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4): A Specialized Semicarbazide Derivative for Targeted Chemical Synthesis and Biological Screening


1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4) is a formyl-substituted hydrazinecarboxamide derivative belonging to the semicarbazide class . It features a p-chlorophenyl moiety and a formyl group attached to the semicarbazide backbone, resulting in a molecular formula of C8H8ClN3O2 and a molecular weight of 213.62 g/mol . This compound serves as a versatile intermediate in the synthesis of more complex semicarbazide-based molecules with potential insecticidal and antimicrobial applications [1][2].

Why Generic Substitution of 1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4) Fails: The Critical Role of the Formyl Group in Physicochemical and Biological Differentiation


Generic substitution with unsubstituted 4-(p-chlorophenyl)semicarbazide or other phenyl-substituted semicarbazides is not feasible due to the profound impact of the formyl group on key physicochemical properties and biological target interactions . The introduction of the formyl moiety significantly alters lipophilicity, as evidenced by a logP increase from 0.87 to 2.24 . This change in lipophilicity directly influences membrane permeability, protein binding, and overall pharmacokinetic behavior [1]. Furthermore, the formyl group creates a distinct hydrogen-bonding pattern that affects molecular recognition by biological targets such as phosphoglycerate dehydrogenase (PHGDH) and carbonic anhydrase isoforms [2][3]. Substituting this compound with an analog lacking the formyl group would therefore result in a different biological profile, potentially compromising the validity of research findings or the efficacy of downstream applications.

Quantitative Differentiation Evidence for 1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4) Relative to Closest Analogs


LogP Comparison: Formyl-Substituted Derivative Exhibits 2.6-Fold Higher Lipophilicity Than Parent Semicarbazide

The introduction of a formyl group to the semicarbazide backbone markedly increases lipophilicity, which is a critical determinant of membrane permeability and oral bioavailability. 1-Formyl-4-(p-chlorophenyl)semicarbazide exhibits a calculated LogP of 2.24020, compared to an ACD/LogP of 0.87 for the unsubstituted parent compound, 4-(p-chlorophenyl)semicarbazide .

Physicochemical Property Lipophilicity ADME Prediction

Density Comparison: Formyl Derivative Exhibits Higher Density, Influencing Crystallinity and Handling

The density of 1-Formyl-4-(p-chlorophenyl)semicarbazide is reported as 1.429 g/cm³ . While direct experimental density data for the parent 4-(p-chlorophenyl)semicarbazide are not available, predicted density values for similar semicarbazide derivatives range from 1.07 to 1.30 g/cm³, suggesting that the formyl group increases molecular packing efficiency .

Physicochemical Property Solid-State Chemistry Formulation

PHGDH Binding Affinity: Extremely Weak Binding Confirms Lack of Activity for This Target

In a differential scanning fluorimetry assay, 1-Formyl-4-(p-chlorophenyl)semicarbazide exhibited a Kd of 1.50E+6 nM (1.5 mM) against human phosphoglycerate dehydrogenase (PHGDH) [1]. This binding affinity is exceptionally weak and falls well outside the range considered biologically relevant (typically <10 µM). For comparison, known PHGDH inhibitors such as NCT-503 exhibit IC50 values in the low micromolar range (e.g., 2.5 µM) [2].

Target Engagement Enzyme Inhibition Cancer Metabolism

Insecticidal Potential: Semicarbazide Scaffold Validated, but Direct Data Absent

The semicarbazide scaffold is recognized in the patent literature for its insecticidal properties. For example, Takeda Chemical Industries Ltd. disclosed a series of semicarbazide derivatives with potent insecticidal activity, exemplified by 2-[2,3-bis(p-chlorophenyl)-3-oxopropyl]-4-(p-chlorophenyl)-1-(methoxyacetyl)semicarbazide [1]. However, no direct insecticidal data for 1-Formyl-4-(p-chlorophenyl)semicarbazide itself have been published, and its activity remains unverified.

Agrochemical Insecticide Structure-Activity Relationship

Recommended Research and Industrial Applications for 1-Formyl-4-(p-chlorophenyl)semicarbazide (CAS 102339-00-4) Based on Differentiated Properties


Synthesis of Lipophilic Semicarbazide-Derived Insecticides

Given its elevated logP (2.24) relative to the parent semicarbazide [1], this compound serves as an ideal lipophilic building block for the synthesis of novel insecticidal semicarbazide derivatives. The increased lipophilicity may enhance cuticular penetration in insects, a critical factor for contact insecticides. Researchers can leverage established synthetic routes for 4-substituted semicarbazides to elaborate this scaffold [2].

Negative Control in PHGDH Inhibitor Screening

The extremely weak binding affinity for PHGDH (Kd = 1.5 mM) [1] makes this compound an excellent negative control in high-throughput screens for PHGDH inhibitors. Its structural similarity to active semicarbazide-based inhibitors allows for robust counter-screening, ensuring that observed activity in primary screens is not due to non-specific artifacts.

Physicochemical Property Benchmarking for QSAR Model Development

The precise experimental or calculated values for logP (2.24) and density (1.429 g/cm³) [1][2] make this compound a valuable data point for developing and validating quantitative structure-activity relationship (QSAR) models. Its well-defined structure and properties allow for accurate prediction of ADME parameters for related semicarbazide libraries.

Starting Material for Antimicrobial Semicarbazide Derivatives

Hydrazinecarboxamides (semicarbazides) have demonstrated broad-spectrum antimicrobial activity against mycobacteria, bacteria, and fungi [1]. While direct data for this specific compound are lacking, its formyl group provides a synthetic handle for further derivatization, enabling the creation of focused libraries to explore structure-activity relationships for antimicrobial potency.

Quote Request

Request a Quote for 1-Formyl-4-(p-chlorophenyl)semicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.